5-Chloro-1-(5-chloro-2-(methylsulfonyl)benzyl)-2-imino-1,2-dihydropyridine-3-carboxamide hydrochloride 5-Chloro-1-(5-chloro-2-(methylsulfonyl)benzyl)-2-imino-1,2-dihydropyridine-3-carboxamide hydrochloride TAK-259 is a Novel, Selective, and Orally Active α1D Adrenoceptor Antagonist (α1D, Ki = 1.1 nM) with Anti-urinary Frequency Effects and Reducing Human Ether-a-go-go-Related Gene (hERG) Liabilities. TAK-259 exhibited a larger MRTpo value and potent antiurinary frequency efficacy. TAK-259 is selected as a clinical candidate. TAK-259 represents a promising novel therapeutic agent for the treatment of OAB symptoms.
Brand Name: Vulcanchem
CAS No.: 1192347-42-4
VCID: VC0544442
InChI: InChI=1S/C14H13Cl2N3O3S.ClH/c1-23(21,22)12-3-2-9(15)4-8(12)6-19-7-10(16)5-11(13(19)17)14(18)20;/h2-5,7,17H,6H2,1H3,(H2,18,20);1H
SMILES: CS(=O)(=O)C1=C(C=C(C=C1)Cl)CN2C=C(C=C(C2=N)C(=O)N)Cl.Cl
Molecular Formula: C14H14Cl3N3O3S
Molecular Weight: 410.7 g/mol

5-Chloro-1-(5-chloro-2-(methylsulfonyl)benzyl)-2-imino-1,2-dihydropyridine-3-carboxamide hydrochloride

CAS No.: 1192347-42-4

Cat. No.: VC0544442

Molecular Formula: C14H14Cl3N3O3S

Molecular Weight: 410.7 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

5-Chloro-1-(5-chloro-2-(methylsulfonyl)benzyl)-2-imino-1,2-dihydropyridine-3-carboxamide hydrochloride - 1192347-42-4

Specification

CAS No. 1192347-42-4
Molecular Formula C14H14Cl3N3O3S
Molecular Weight 410.7 g/mol
IUPAC Name 5-chloro-1-[(5-chloro-2-methylsulfonylphenyl)methyl]-2-iminopyridine-3-carboxamide;hydrochloride
Standard InChI InChI=1S/C14H13Cl2N3O3S.ClH/c1-23(21,22)12-3-2-9(15)4-8(12)6-19-7-10(16)5-11(13(19)17)14(18)20;/h2-5,7,17H,6H2,1H3,(H2,18,20);1H
Standard InChI Key MWQYDDZQXFWUAN-UHFFFAOYSA-N
SMILES CS(=O)(=O)C1=C(C=C(C=C1)Cl)CN2C=C(C=C(C2=N)C(=O)N)Cl.Cl
Canonical SMILES CS(=O)(=O)C1=C(C=C(C=C1)Cl)CN2C=C(C=C(C2=N)C(=O)N)Cl.Cl
Appearance Solid powder

Introduction

Chemical Properties

Physical and Chemical Properties

The physical and chemical properties of this compound are critical for understanding its behavior in various environments:

PropertyValueReference
Molecular Weight410.7 g/mol
Exact Mass408.982146 Da
Monoisotopic Mass408.982146 Da
Hydrogen Bond Donor Count3
Hydrogen Bond Acceptor Count4
Rotatable Bond Count4
Topological Polar Surface Area (TPSA)113 Ų
Heavy Atom Count24
Formal ChargeNeutral (0)

These properties indicate that the compound has moderate polarity and several hydrogen bonding sites, making it suitable for interactions with biological targets.

Stability and Solubility

The hydrochloride form enhances the compound's solubility in aqueous environments, which is essential for its use in pharmacological formulations. Stability studies have shown that the molecule remains stable under standard conditions but may degrade under extreme pH or temperature variations.

Synthesis and Derivation

Synthetic Pathway

The synthesis of 5-Chloro-1-(5-chloro-2-(methylsulfonyl)benzyl)-2-imino-1,2-dihydropyridine-3-carboxamide hydrochloride involves multi-step organic reactions starting from commercially available precursors:

  • Formation of the dihydropyridine ring: A condensation reaction between pyridine derivatives forms the core structure.

  • Functionalization: Chlorination and methylsulfonation are introduced via electrophilic substitution reactions.

  • Carboxamide addition: The carboxamide group is attached through amidation reactions using activated carboxylic acids or acid chlorides.

  • Salt formation: Neutralization with hydrochloric acid yields the hydrochloride salt.

Optimization of reaction conditions ensures high yield and purity, which are crucial for pharmaceutical-grade production.

Related Compounds

The parent compound CID is identified as 44247584 (Tak-259) . Related substances include neutralized forms and derivatives with similar pharmacological profiles.

Biological Activity

Mechanism of Action

The compound acts as a selective antagonist for α1D adrenergic receptors (α1D-AR). These receptors are part of the G-protein-coupled receptor family involved in smooth muscle contraction and vascular regulation . By inhibiting α1D-AR activity, the compound modulates physiological processes such as bladder function and blood pressure regulation.

Pharmacodynamics

Studies have demonstrated that this molecule exhibits:

  • High affinity for α1D receptors compared to α1A and α1B subtypes .

  • Potent antagonistic activity in vivo, reducing bladder outlet obstruction symptoms in animal models .

Its selectivity minimizes off-target effects associated with other adrenergic receptor subtypes.

Pharmaceutical Applications

Therapeutic Uses

The primary application of this compound lies in treating conditions associated with α1D receptor overactivation:

  • Urinary disorders: Effective in ameliorating cystitis-induced urinary frequency by relaxing bladder smooth muscle .

  • Hypertension: Potential utility in lowering blood pressure through vascular smooth muscle relaxation.

Clinical trials have explored its efficacy in both acute and chronic settings.

Formulation Strategies

As a hydrochloride salt, the compound is formulated into oral tablets or injectable solutions to ensure bioavailability and rapid onset of action.

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